

Application Notes and Protocols for Organoleptic Studies of Ethyl 3-methylpentanoate

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Compound of Interest

Compound Name: Ethyl 3-methylpentanoate

Cat. No.: B1332351

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **Ethyl 3-methylpentanoate** in organoleptic studies. This document outlines the sensory properties of the compound, detailed protocols for its evaluation, and the underlying biological pathways involved in its perception.

Ethyl 3-methylpentanoate (CAS No: 5870-68-8) is a branched-chain ester recognized for its characteristic fruity and pineapple-like aroma.^{[1][2][3]} It is a volatile organic compound used in the flavor and fragrance industry to impart these notes to a variety of products.^[1]

Understanding its sensory profile is crucial for its effective application in food, beverages, and consumer products.

Data Presentation

The following tables summarize key quantitative data relevant to the organoleptic properties of **Ethyl 3-methylpentanoate**. Please note that specific sensory data for this compound is not readily available in published literature. The values presented below are hypothetical and for illustrative purposes, based on typical data for similar fruity esters.

Table 1: Physicochemical and Organoleptic Properties of **Ethyl 3-methylpentanoate**

Property	Value	Reference
Molecular Formula	C8H16O2	[4]
Molecular Weight	144.21 g/mol	[4]
Appearance	Colorless liquid	[2]
Odor Description	Fruity, pineapple, natural, tropical	[1][3]
Taste Description	Fruity	[1]
Odor Detection Threshold (in water)	0.5 µg/L (Estimated)	N/A
Boiling Point	158-159 °C	[2]
Solubility	Insoluble in water; soluble in alcohol	[3]

Table 2: Example Flavor Profile of **Ethyl 3-methylpentanoate** (1 ppm in Water)

This table presents a hypothetical flavor profile as determined by a trained sensory panel.

Descriptor	Intensity (0-15 scale)
Aromatics	
Fruity	12
Pineapple	10
Green	3
Waxy	2
Tastes	
Sweet	2
Sour	1
Bitter	0
Mouthfeel	
Astringent	0

Table 3: Recommended Usage Levels in Different Applications

Application	Typical Usage Level (ppm)
Beverages (non-alcoholic)	0.1 - 10
Baked Goods	0.1 - 5
Confectionery	0.5 - 20
Dairy Products	0.1 - 5
Fragrance Concentrates	up to 5%

Experimental Protocols

Detailed methodologies for key organoleptic experiments are provided below. These protocols are based on established sensory science practices and can be adapted for the specific research needs.

Protocol 1: Determination of Odor Detection Threshold

Objective: To determine the lowest concentration of **Ethyl 3-methylpentanoate** that can be reliably detected by a sensory panel. This protocol is adapted from the ASTM E679, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits."

Materials:

- **Ethyl 3-methylpentanoate** (high purity)
- Odor-free, purified water
- Glass sniffing bottles with Teflon-lined caps
- Graduated pipettes and volumetric flasks
- Panel of 15-20 trained sensory assessors

Procedure:

- **Stock Solution Preparation:** Prepare a stock solution of **Ethyl 3-methylpentanoate** in ethanol at a concentration of 1000 ppm.
- **Serial Dilutions:** Prepare a series of dilutions in odor-free water, starting from a concentration well above the expected threshold and decreasing in logarithmic steps (e.g., 100, 10, 1, 0.1, 0.01 µg/L).
- **Triangle Test Presentation:** For each concentration level, present three samples to each panelist: two blanks (odor-free water) and one sample containing **Ethyl 3-methylpentanoate**. The order of presentation should be randomized for each panelist.
- **Panelist Evaluation:** Instruct panelists to sniff each sample and identify the "odd" sample. A forced-choice method is used, meaning panelists must choose one sample.
- **Ascending Concentration Series:** Begin with the lowest concentration and proceed to higher concentrations. The individual's threshold is the first concentration at which they correctly identify the odd sample in two consecutive presentations.

- Data Analysis: The group threshold is calculated as the geometric mean of the individual thresholds.

Protocol 2: Quantitative Descriptive Analysis (QDA)

Objective: To develop a detailed sensory profile of **Ethyl 3-methylpentanoate**, identifying its key aroma and flavor attributes and quantifying their intensities.

Materials:

- **Ethyl 3-methylpentanoate**
- Odor-free water or other desired matrix (e.g., sugar solution, model beverage)
- Reference standards for aroma descriptors (e.g., pineapple juice for "pineapple," hexanal for "green")
- Sensory evaluation software or ballots
- Panel of 8-12 highly trained sensory assessors

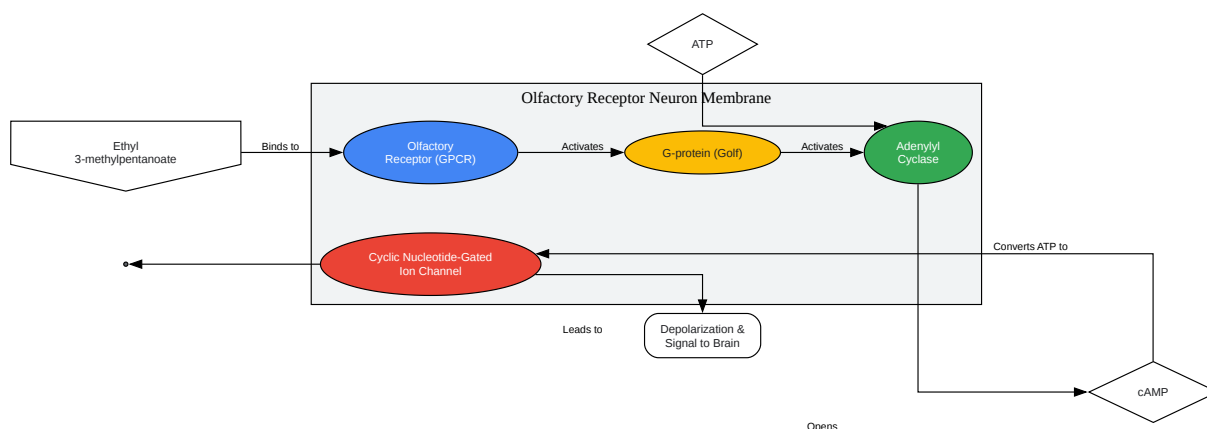
Procedure:

- Lexicon Development: In initial sessions, panelists are presented with a solution of **Ethyl 3-methylpentanoate** (e.g., 1 ppm in water) and work together to generate a list of descriptive terms for its aroma and flavor. Reference standards are used to anchor these terms.
- Intensity Training: Panelists are trained to use a 15-point intensity scale, where 0 represents "not perceived" and 15 represents "very strong." They practice rating the intensity of the agreed-upon descriptors using the reference standards.
- Sample Evaluation: Prepare samples of **Ethyl 3-methylpentanoate** at various concentrations. Present the samples one at a time in a randomized order to the panelists in individual booths.
- Data Collection: Each panelist independently rates the intensity of each descriptor for each sample.

- **Data Analysis:** Analyze the data using analysis of variance (ANOVA) to determine significant differences in attribute intensities across different concentrations. Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

Signaling Pathway and Experimental Workflow

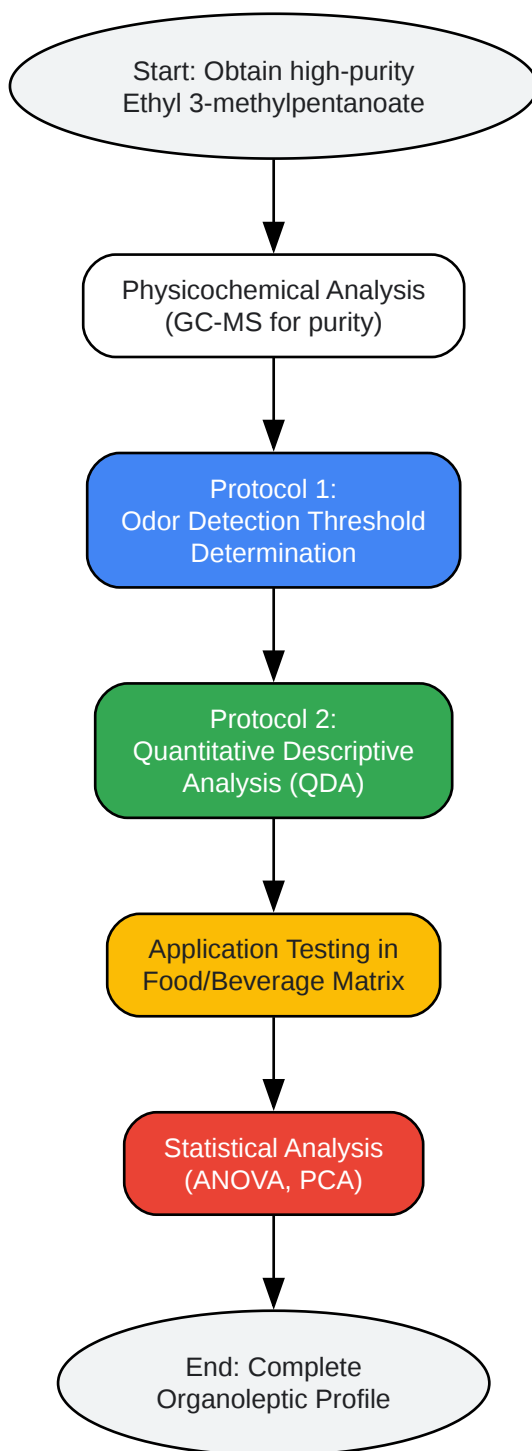
The perception of volatile esters like **Ethyl 3-methylpentanoate** is initiated by the binding of the molecule to olfactory receptors (ORs) in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).



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Caption: Olfactory Signal Transduction Pathway for Esters.

The experimental workflow for a comprehensive organoleptic study of **Ethyl 3-methylpentanoate** would typically follow a logical progression from initial characterization to more detailed profiling.



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Caption: Experimental Workflow for Organoleptic Studies.

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